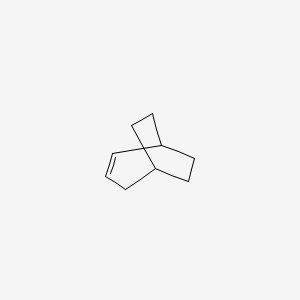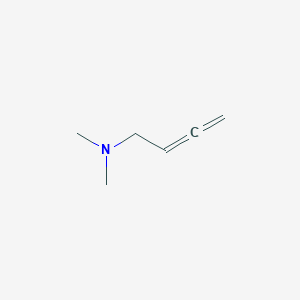
N,N-dimethylbuta-2,3-dien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylbuta-2,3-dien-1-amine is an organic compound with the molecular formula C₆H₁₁N. It is characterized by its unique structure, which includes a butadiene backbone with a dimethylamino group attached to the first carbon. This compound is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethylbuta-2,3-dien-1-amine can be synthesized through several methods. One common synthetic route involves the reaction of 1-buten-3-yne with dimethylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethylbuta-2,3-dien-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethylbuta-2,3-dien-1-oxide, while reduction can produce N,N-dimethylbutane-1-amine .
Scientific Research Applications
N,N-dimethylbuta-2,3-dien-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-dimethylbuta-2,3-dien-1-amine exerts its effects involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the butadiene backbone can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-2,3-butadienylamine
- 4-Dimethylamino-buta-1,2-dien
- Buta-2,3-dienylmethylamine
Uniqueness
N,N-dimethylbuta-2,3-dien-1-amine is unique due to its specific structure, which combines a butadiene backbone with a dimethylamino group. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
42574-40-3 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
InChI |
InChI=1S/C6H11N/c1-4-5-6-7(2)3/h5H,1,6H2,2-3H3 |
InChI Key |
WYTPGHZOWNSQJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


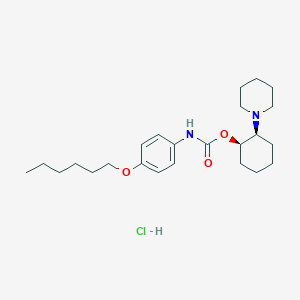
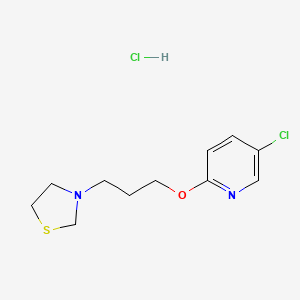
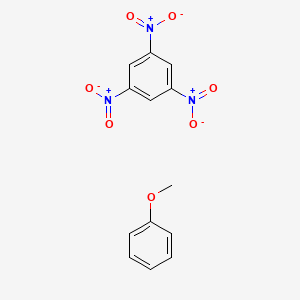
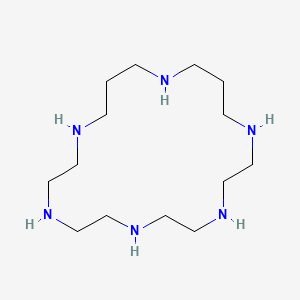
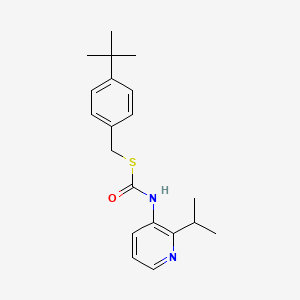
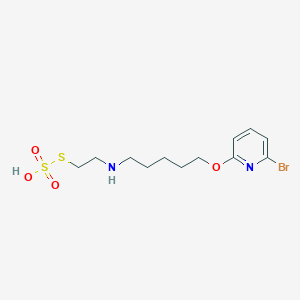
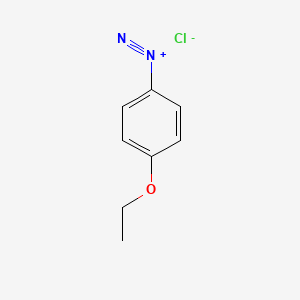
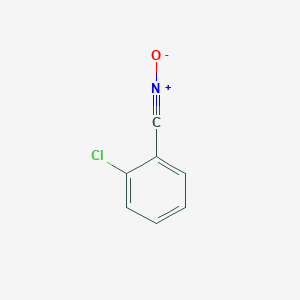


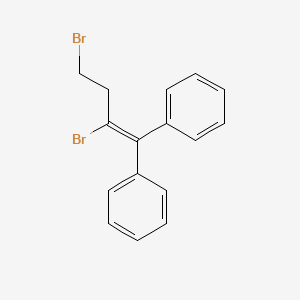
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)

